2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96612-91-8, 16652-64-5 | |
| Record name | o-Benzyl-DL-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096612918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-BENZYL-DL-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LQ6V9MO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Benzylation of 4-Hydroxybenzaldehyde
The synthesis begins with the protection of the hydroxyl group in 4-hydroxybenzaldehyde to prevent unwanted side reactions. Benzylation is achieved using benzyl bromide in the presence of a base:
Reaction Conditions:
| Reagent | Solvent | Base | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Benzyl bromide | DMF | K₂CO₃ | 80°C | 6 h | 92% |
This step yields 4-(benzyloxy)benzaldehyde , characterized by its distinct aromatic proton signals in NMR (δ 7.4–7.6 ppm for benzyl protons and δ 9.8 ppm for the aldehyde proton).
Aldol Condensation with Glycine Ethyl Ester
The aldehyde intermediate undergoes aldol condensation with glycine ethyl ester to introduce the amino acid backbone. Sodium ethoxide (NaOEt) facilitates deprotonation and nucleophilic attack:
Reaction Conditions:
| Reagent | Solvent | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Glycine ethyl ester | Ethanol | NaOEt | 60°C | 12 h | 78% |
The product, ethyl 2-amino-3-[4-(benzyloxy)phenyl]propanoate , is purified via recrystallization. IR spectroscopy confirms the presence of ester (C=O stretch at 1,740 cm⁻¹) and amino (N–H bend at 1,650 cm⁻¹) groups.
Hydrolysis to Carboxylic Acid
The ester group is hydrolyzed under acidic conditions to yield the final product:
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| HCl (6 M) | H₂O | 100°C | 4 h | 85% |
Post-hydrolysis, the crude product is neutralized and lyophilized. LC-MS analysis confirms a molecular ion peak at m/z 272.1 ([M+H]⁺).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors replace batch processes for benzylation and aldol steps:
| Parameter | Batch Process | Flow Process | Improvement | Source |
|---|---|---|---|---|
| Reaction Time | 6 h | 2 h | 67% faster | |
| Yield | 78% | 88% | +10% |
Flow systems minimize side reactions and improve heat distribution, critical for large-scale manufacturing.
Catalyst Optimization
Palladium on carbon (Pd/C) is evaluated for catalytic efficiency in benzylation:
| Catalyst Loading | Solvent | Yield | Selectivity | Source |
|---|---|---|---|---|
| 5% Pd/C | Toluene | 89% | 98% | |
| 10% Pd/C | Toluene | 92% | 95% |
Higher catalyst loading marginally improves yield but reduces selectivity due to over-benzylation.
Mechanistic Insights
Aldol Condensation Mechanism
The reaction proceeds via enolate formation from glycine ethyl ester, followed by nucleophilic attack on 4-(benzyloxy)benzaldehyde:
$$
\text{Glycine ester} + \text{NaOEt} \rightarrow \text{Enolate} \xrightarrow{\text{Aldehyde}} \beta\text{-Hydroxy intermediate} \rightarrow \text{Dehydrated product}
$$
Kinetic studies reveal rate-limiting enolate formation, with an activation energy of 45 kJ/mol.
Hydrolysis Kinetics
Acid-catalyzed ester hydrolysis follows first-order kinetics:
$$
\text{Rate} = k[\text{Ester}][\text{H⁺}]
$$
At 100°C, the rate constant $$k = 1.2 \times 10^{-3}\ \text{s}^{-1}$$.
Purity and Characterization
Chromatographic Analysis
HPLC purity profiles under optimized conditions:
| Column | Mobile Phase | Retention Time | Purity | Source |
|---|---|---|---|---|
| C18 | 60:40 MeOH:H₂O | 8.2 min | 99.5% |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.3–7.5 (m, 5H, benzyl), δ 6.9–7.1 (m, 4H, aromatic), δ 3.8 (s, 2H, CH₂), δ 2.9 (t, 1H, NH₂).
- ¹³C NMR: δ 174.5 (COOH), 158.2 (C-O), 136.4–114.7 (aromatic carbons).
Alternative Synthetic Pathways
Enzymatic Hydrolysis
Lipase-catalyzed ester hydrolysis offers a greener alternative:
| Enzyme | Source | Yield | Time | Source |
|---|---|---|---|---|
| Candida rugosa lipase | Microbial | 80% | 24 h |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
| Step | Conventional Time | Microwave Time | Source |
|---|---|---|---|
| Benzylation | 6 h | 1 h | |
| Aldol Condensation | 12 h | 3 h |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: 4-(Benzyloxy)benzoic acid.
Reduction: 2-Amino-3-[4-(benzyloxy)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid typically involves several key steps:
- Protection of Functional Groups : The amino group is often protected to prevent unwanted reactions during synthesis.
- Formation of the Propanoic Acid Backbone : The protected amino acid is coupled with appropriate aromatic aldehydes using coupling reagents like dicyclohexylcarbodiimide (DCC).
- Deprotection : Finally, the protecting groups are removed under acidic conditions to yield the target compound.
This compound can be synthesized using various reagents, including potassium permanganate for oxidation and lithium aluminum hydride for reduction, ensuring high yields and purity .
This compound exhibits notable biological activities, primarily due to its interactions with cellular signaling pathways. It has been shown to influence:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have demonstrated the ability to modulate GPCR activity, which is crucial for various physiological processes .
- Gene Expression and Metabolism : The compound may alter metabolic profiles by interacting with enzymes involved in amino acid metabolism, potentially affecting gene expression .
Case Study: Hypoglycemic Activity
Recent studies have evaluated structural analogs of this compound for their hypoglycemic effects. For instance, derivatives were tested for their ability to enhance glucose uptake in HepG2 cells without cytotoxicity. Some compounds showed significant efficacy in oral glucose tolerance tests in mice, indicating potential applications in diabetes management .
Therapeutic Potential
The therapeutic potential of this compound extends to several areas:
- Neuropathic Pain : Derivatives have been identified as GPR34 antagonists, showing promise in treating neuropathic pain. One such derivative exhibited low cytotoxicity and high selectivity, effectively inhibiting specific phosphorylation pathways involved in pain signaling .
- Metabolic Disorders : The compound's ability to modulate glucose metabolism suggests its utility in developing treatments for metabolic disorders such as diabetes .
Mechanism of Action
The mechanism of action of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The amino and carboxyl groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-[4-(methoxy)phenyl]propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Amino-3-[4-(ethoxy)phenyl]propanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-Amino-3-[4-(hydroxy)phenyl]propanoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid provides unique steric and electronic properties that can influence its reactivity and binding affinity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Biological Activity
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (commonly referred to as 2-Amino-3-BPA) is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
2-Amino-3-BPA is characterized by the molecular formula C₁₆H₁₇NO₃ and a molar mass of approximately 271.31 g/mol. The compound features an amino group, a propanoic acid moiety, and a benzyloxy group attached to the para position of the phenyl ring. This structural configuration is significant for its biological interactions and pharmacological properties .
The biological activity of 2-Amino-3-BPA is primarily attributed to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. Similar compounds have been shown to modulate G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes, including pain signaling and metabolic regulation .
Key Mechanisms:
- Receptor Interaction: Preliminary studies indicate that 2-Amino-3-BPA may bind to specific GPCRs, influencing cellular responses such as gene expression and enzyme activity.
- Metabolic Regulation: The compound may alter metabolic profiles by interacting with enzymes involved in amino acid metabolism, potentially affecting glucose uptake and energy homeostasis .
In Vitro Studies
Research has demonstrated that 2-Amino-3-BPA exhibits notable effects on cellular functions. For instance, studies involving HepG2 cells (a human liver cancer cell line) have shown that compounds structurally related to 2-Amino-3-BPA can enhance glucose uptake without inducing cytotoxicity at concentrations ranging from 2.5 to 25 μM .
Case Studies
Comparative Analysis with Related Compounds
To better understand the potential applications of 2-Amino-3-BPA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-3-(4-hydroxyphenyl)-propanoic acid | 556-03-6 | Contains a hydroxyl group instead of a benzyloxy group; important for comparison in biological activity. |
| (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid | Not listed | Features a different substitution pattern on the phenyl ring, which may alter its interaction profile. |
| 3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid | Not listed | Contains a benzyloxycarbonyl group; potential for different solubility properties and biological interactions. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
